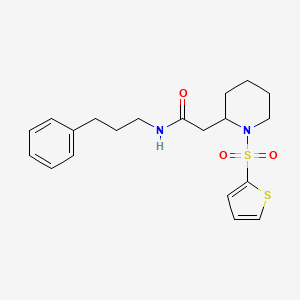

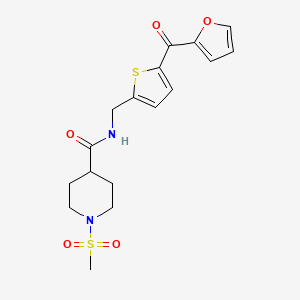

![molecular formula C20H19NO5S2 B2806059 Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-67-7](/img/structure/B2806059.png)

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is an organic compound . It belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.32 . Its density is predicted to be 1.517±0.06 g/cm3 . The melting point is 123-124 °C , and the boiling point is predicted to be 428.3±55.0 °C . The vapor pressure is 1.53E-07mmHg at 25°C , and the refractive index is 1.579 .Applications De Recherche Scientifique

- Thiophene derivatives, including the compound , exhibit anti-inflammatory properties. They can modulate inflammatory pathways and potentially serve as leads for developing novel anti-inflammatory drugs .

- Thiophene-based molecules have been investigated for their anticancer activity. The compound you mentioned may possess cytotoxic effects against cancer cells, making it a candidate for further exploration in cancer therapy .

- Thiophenes often exhibit antioxidant activity, protecting cells from oxidative stress. This compound could contribute to scavenging free radicals and maintaining cellular health .

- Some thiophene derivatives, including the one described, have demonstrated antifungal effects. They may inhibit fungal growth and be useful in treating fungal infections .

- Kinases play a crucial role in cell signaling pathways. Thiophene-containing compounds might act as kinase inhibitors, potentially impacting diseases related to aberrant kinase activity .

- Thiophenes can interact with estrogen receptors, affecting hormonal signaling. This property could be relevant for conditions influenced by estrogen levels .

Anti-Inflammatory Activity

Anticancer Potential

Antioxidant Properties

Anti-Fungal Applications

Kinase Inhibition

Estrogen Receptor Modulation

Propriétés

IUPAC Name |

methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S2/c1-13-7-9-14(10-8-13)17-12-27-18(20(22)26-3)19(17)28(23,24)21-15-5-4-6-16(11-15)25-2/h4-12,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPVISFHFOCBNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2805981.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)

![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)